Ethyl 4-aminoisoxazolo[5,4-d]pyrimidine-3-carboxylate
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Overview
Description
Ethyl 4-aminoisoxazolo[5,4-d]pyrimidine-3-carboxylate is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of isoxazolo-pyrimidine derivatives, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-aminoisoxazolo[5,4-d]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-amino-3-nitrobenzoic acid with ethyl isocyanoacetate in the presence of a base, followed by cyclization to form the isoxazole ring . The reaction conditions often require refluxing in a suitable solvent such as ethanol or dimethylformamide (DMF) with a catalytic amount of a base like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-aminoisoxazolo[5,4-d]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and carboxylate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the compound under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Scientific Research Applications
Ethyl 4-aminoisoxazolo[5,4-d]pyrimidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a neuroprotective and anti-neuroinflammatory agent.
Medicine: It is being investigated for its antiviral, anticancer, and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-aminoisoxazolo[5,4-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, thereby reducing inflammation and promoting neuroprotection . The compound also interacts with endoplasmic reticulum chaperones and apoptosis markers, which contribute to its neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and kinase inhibitory activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits potent CDK2 inhibition and anticancer properties.
Imidazo[1,5-a]pyrimidine: Used in the synthesis of various bioactive molecules.
Uniqueness
Ethyl 4-aminoisoxazolo[5,4-d]pyrimidine-3-carboxylate is unique due to its isoxazole ring fused with a pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to act as a neuroprotective and anti-neuroinflammatory agent sets it apart from other similar compounds .
Properties
CAS No. |
1184913-91-4 |
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Molecular Formula |
C8H8N4O3 |
Molecular Weight |
208.17 g/mol |
IUPAC Name |
ethyl 4-amino-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C8H8N4O3/c1-2-14-8(13)5-4-6(9)10-3-11-7(4)15-12-5/h3H,2H2,1H3,(H2,9,10,11) |
InChI Key |
VRFBVDGRJVCOGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC2=NC=NC(=C12)N |
Origin of Product |
United States |
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